![molecular formula C24H48N2O2 B13784395 (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide CAS No. 67785-95-9](/img/structure/B13784395.png)
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide is a compound known for its surfactant properties. It is commonly used as a detergent, emulsifier, and stabilizer. The compound’s molecular structure consists of a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it effective in various applications.
Preparation Methods
The synthesis of (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide typically involves the reaction of oleic acid with triethanolamine. The reaction is carried out under controlled temperature and time conditions, often with the use of a catalyst to facilitate the process. The industrial production method involves heating oleic acid to its melting point and then slowly adding an aqueous solution of triethanolamine. The reaction is maintained at a temperature of 50-60°C for about 4 hours, followed by cooling and extraction of the product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. .
Scientific Research Applications
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This is achieved by the hydrophilic head interacting with water molecules and the hydrophobic tail interacting with oil molecules. The molecular targets include various interfaces where it can form micelles, encapsulating hydrophobic substances and stabilizing emulsions .
Comparison with Similar Compounds
Similar compounds include:
- 2-[Bis(2-hydroxyethyl)amino]ethyl oleate
- 2-[Bis(2-hydroxyethyl)amino]ethyl acetate These compounds share similar surfactant properties but differ in their specific molecular structures and functional groups. (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide is unique due to its specific configuration and the presence of the ethyl group, which can influence its emulsifying efficiency and stability in various applications .
Properties
CAS No. |
67785-95-9 |
|---|---|
Molecular Formula |
C24H48N2O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(Z)-N-[2-[ethyl(2-hydroxyethyl)amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25-20-21-26(4-2)22-23-27/h11-12,27H,3-10,13-23H2,1-2H3,(H,25,28)/b12-11- |
InChI Key |
KLQRKYZWLSWRCA-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CC)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)












